![molecular formula C8H4BrFO3 B14887570 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H4BrFO3. It is a derivative of benzo[d][1,3]dioxole, featuring both bromine and fluorine substituents.
Méthodes De Préparation
The synthesis of 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of benzo[d][1,3]dioxole derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and formylating agents under controlled temperatures and solvents .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality production .
Analyse Des Réactions Chimiques
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It serves as a precursor for the development of bioactive compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibitory or modulatory effects on biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde include:
4-Fluorobenzo[d][1,3]dioxole: Lacks the bromine substituent, leading to different reactivity and applications.
5-Bromo-4-fluorobenzo[d][1,3]dioxole: Similar structure but with different positioning of substituents, affecting its chemical properties.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents that offer a range of chemical and biological activities
Propriétés
Formule moléculaire |
C8H4BrFO3 |
|---|---|
Poids moléculaire |
247.02 g/mol |
Nom IUPAC |
4-bromo-7-fluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H4BrFO3/c9-6-4(2-11)1-5(10)7-8(6)13-3-12-7/h1-2H,3H2 |
Clé InChI |
PRMYGGQIXWHLMI-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(C=C(C(=C2O1)Br)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


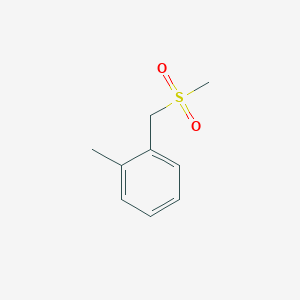
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
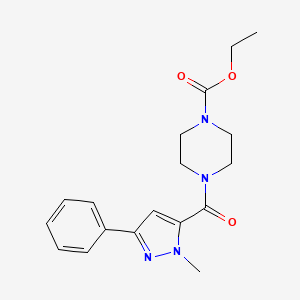

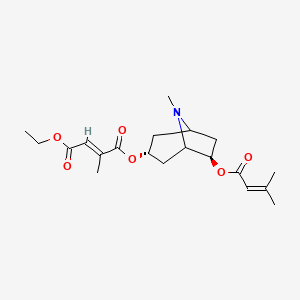
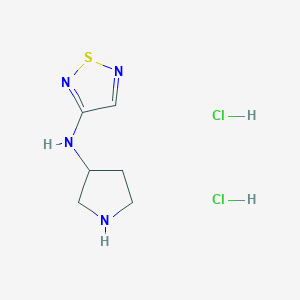

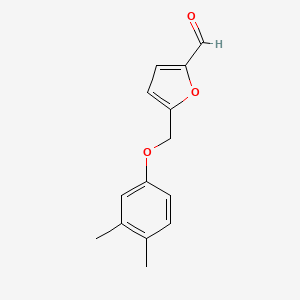
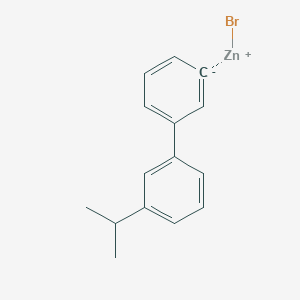
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
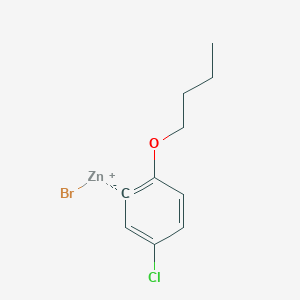
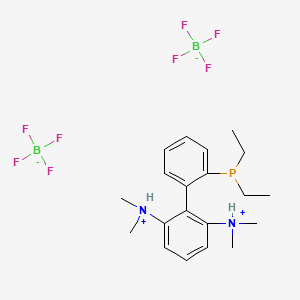
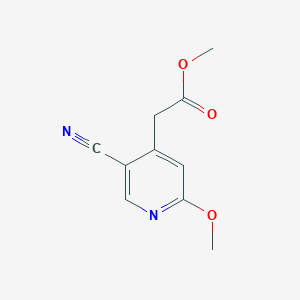
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
